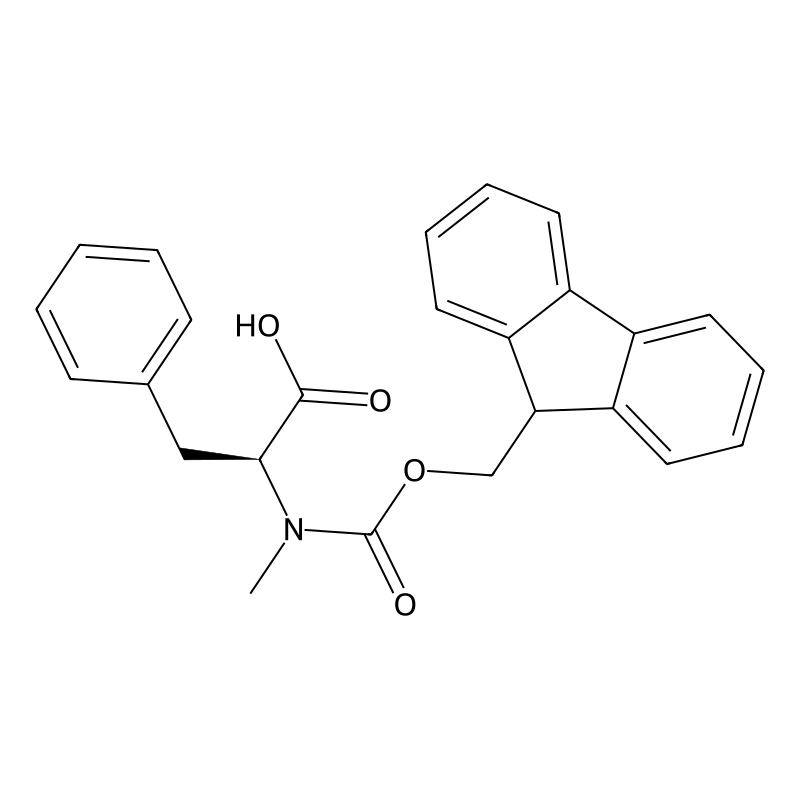

Fmoc-N-Me-Phe-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Fmoc-D-Phe is a crucial building block in peptide synthesis, particularly for solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for creating peptides and proteins in a controlled laboratory setting. Fmoc-D-Phe, with its Fmoc (Fluorenylmethoxycarbonyl) protecting group, allows for the stepwise addition of amino acids to a growing peptide chain while ensuring proper protection of other reactive sites. This enables the creation of complex peptide structures with desired functionalities [].

Here, the Fmoc group acts as a temporary protecting group for the amino group of D-Phe. It can be selectively removed under mild conditions, allowing for the subsequent coupling of the next amino acid in the peptide sequence [].

Investigating Protein-Protein Interactions

Fmoc-D-Phe can be used as a tool to study protein-protein interactions (PPIs). By incorporating Fmoc-D-Phe residues into specific positions of a protein, researchers can probe the role of chirality (handedness) in protein binding events []. The altered side chain of D-Phe compared to its L-enantiomer (L-Phenylalanine) can affect how the protein interacts with other molecules, providing valuable insights into the structural basis of PPIs [].

Fmoc-N-Methyl-Phenylalanine-Hydroxyl (Fmoc-N-Me-Phe-OH) is a derivative of the amino acid phenylalanine, characterized by the presence of a methylene group attached to the nitrogen atom of the amino group. The compound is commonly used in peptide synthesis due to its protective Fmoc (9-fluorenylmethoxycarbonyl) group, which allows for selective deprotection during the synthesis process. Its chemical formula is and it has a molecular weight of 401.46 g/mol. This compound is notable for its role in enhancing the stability and solubility of peptides, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

There is no known information regarding a specific mechanism of action for this compound.

- Peptide Bond Formation: The carboxylic acid group can react with amines to form peptide bonds, crucial for peptide synthesis.

- Fmoc Deprotection: The Fmoc group can be removed using base conditions (e.g., piperidine), allowing for further functionalization or coupling reactions.

- N-Methylation Reactions: The nitrogen atom can undergo further modifications, such as alkylation, to introduce additional functional groups or increase steric hindrance.

These reactions are essential for constructing complex peptide structures with specific biological activities .

Fmoc-N-Methyl-Phenylalanine-Hydroxyl exhibits various biological activities, primarily due to its incorporation into peptides. Peptides containing this compound can demonstrate:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity: Certain peptide sequences incorporating this amino acid have been studied for their potential in cancer therapy.

- Neuroprotective Effects: Peptides derived from Fmoc-N-Methyl-Phenylalanine-Hydroxyl may exhibit protective effects on neuronal cells.

The biological relevance of this compound often stems from its structural properties that influence receptor binding and activity .

The synthesis of Fmoc-N-Methyl-Phenylalanine-Hydroxyl typically involves several key steps:

- N-Methylation of Phenylalanine: Starting with phenylalanine, N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

- Protection with Fmoc Group: The N-methylated product is then reacted with Fmoc chloride in a suitable solvent (such as DMF) to introduce the Fmoc protecting group.

- Purification: The final product is purified through techniques such as chromatography to ensure high purity levels suitable for further applications.

Alternative methods may include solid-phase synthesis techniques that allow for more efficient production of peptide libraries .

Fmoc-N-Methyl-Phenylalanine-Hydroxyl finds applications across various fields:

- Peptide Synthesis: It is extensively used in solid-phase peptide synthesis as a building block for creating peptides with specific functions.

- Pharmaceutical Development: Its derivatives are explored for drug development, particularly in designing novel therapeutic agents.

- Research: Used in biochemical research to study protein interactions and enzyme mechanisms.

The versatility of this compound makes it a staple in both academic and industrial settings .

Research into the interactions of Fmoc-N-Methyl-Phenylalanine-Hydroxyl focuses on its binding affinities and structural effects when incorporated into peptides. Studies have shown that:

- Receptor Binding: Peptides containing this amino acid can exhibit altered binding profiles compared to their natural counterparts, affecting their biological activity.

- Enzyme Substrate Specificity: The presence of the N-methyl group can influence how enzymes interact with these peptides, providing insights into enzyme mechanism studies.

Several compounds share structural similarities with Fmoc-N-Methyl-Phenylalanine-Hydroxyl. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-Phenylalanine-Hydroxyl | Lacks N-methyl group | More hydrophilic; commonly used in peptides |

| Fmoc-N-Methyl-Leucine-Hydroxyl | N-methylated leucine | Important for steric hindrance in peptide design |

| Fmoc-D-N-Methyl-Phenylalanine | D-form of N-methyl phenylalanine | Potential use in studying chirality effects |

Fmoc-N-Methyl-Phenylalanine-Hydroxyl stands out due to its unique combination of hydrophobicity and steric properties conferred by the N-methylation, which can significantly influence peptide conformation and function .

Origins of the Fmoc Protecting Group

The Fmoc group was first reported by Carpino and Han in 1970 as a base-labile alternative to the tert-butoxycarbonyl (Boc) group. Unlike Boc, which requires strong acids like trifluoroacetic acid (TFA) for removal, Fmoc deprotection uses mild bases such as piperidine, minimizing side reactions and enabling compatibility with acid-labile side-chain protecting groups. This orthogonality revolutionized SPPS by allowing sequential deprotection cycles without compromising peptide integrity.

Adoption in Solid-Phase Peptide Synthesis

Merrifield’s pioneering work on SPPS in the 1960s established the framework for automated peptide synthesis. However, the Boc-based approach faced limitations due to harsh deprotection conditions. The introduction of Fmoc-SPPS in the 1980s addressed these challenges, with Novabiochem commercializing Fmoc-protected amino acids, including Fmoc-N-Me-Phe-OH, by 1985. The milder deprotection protocol (20% piperidine in DMF) and UV-active dibenzofulvene byproduct facilitated real-time reaction monitoring, significantly improving synthesis efficiency.

Evolution of N-Methylated Amino Acids

N-Methylation emerged as a strategic modification to enhance peptide stability and bioavailability. Early studies demonstrated that N-methylation reduces proteolytic degradation and improves membrane permeability. Fmoc-N-Me-Phe-OH, synthesized via on-resin N-methylation or pre-protected building blocks, became a key reagent for introducing conformational constraints and optimizing therapeutic peptides.

Molecular Composition and Formula

Fluorenylmethoxycarbonyl-N-methyl-L-phenylalanine represents a protected amino acid derivative with the molecular formula C₂₅H₂₃NO₄ [1] [2] [3]. The compound possesses a molecular weight of 401.45 grams per mole, with precise mass spectrometry analysis revealing an exact mass of 401.162720 atomic mass units [1] [4]. The Chemical Abstracts Service registry number for this compound is 77128-73-5, establishing its unique chemical identity [1] [2] [3].

The structural framework comprises three distinct functional components: the fluorenylmethoxycarbonyl protecting group, the N-methylated amino acid backbone, and the phenylalanine side chain [1] [2]. The fluorenylmethoxycarbonyl moiety serves as a base-labile protecting group commonly employed in solid-phase peptide synthesis protocols [6]. The N-methylation at the alpha-amino position introduces conformational constraints and enhances peptide stability through reduced hydrogen bonding potential [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₃NO₄ | [1] [2] [3] |

| Molecular Weight | 401.45 g/mol | [1] [3] |

| Exact Mass | 401.162720 amu | [4] |

| CAS Number | 77128-73-5 | [1] [2] [3] |

The structural representation follows the SMILES notation: CN(C@@HC(O)=O)C(=O)OCC2c3ccccc3-c4ccccc24, which encodes the complete three-dimensional arrangement of atoms [1] [9]. The International Chemical Identifier key GBROUWPNYVBLFO-QHCPKHFHSA-N provides standardized structural identification across chemical databases [1] [7].

Stereochemistry and Optical Activity

The compound exhibits specific stereochemical configuration with the L-configuration at the alpha-carbon center, as evidenced by optical rotation measurements [1] [7] [24]. Optical activity determinations conducted in dimethylformamide solution at a concentration of 1% demonstrate a specific rotation value of [α]₂₀/D = -55.0±3° [1] [7] [24]. This negative rotation confirms the L-stereochemical configuration and indicates the compound maintains stereochemical integrity during synthesis and purification processes [1] [7] [24].

The stereochemical designation follows the S-configuration according to Cahn-Ingold-Prelog priority rules, with the complete stereochemical descriptor being (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid [2]. High-performance liquid chromatography analysis reveals enantiomeric purity exceeding 99.0%, confirming minimal racemization during synthesis [1] [9] [24] [32]. The maintenance of stereochemical purity proves critical for peptide synthesis applications where specific spatial arrangements determine biological activity [1] [9].

Physical Characteristics

Melting Point and Solubility

Thermal analysis reveals a defined melting point range of 132-136°C, indicating high crystalline purity and structural uniformity [4] [7]. The relatively sharp melting point range suggests minimal impurities and consistent crystal lattice organization [7]. Differential scanning calorimetry studies would provide additional thermal transition information, though specific heat capacity and enthalpy of fusion data remain unreported in current literature [4] [7].

Solubility characteristics demonstrate selective dissolution behavior across different solvent systems [7] [13]. The compound exhibits excellent solubility in dimethylformamide, with dissolution parameters of 0.3 grams per 2 milliliters representing substantial solubility in this polar aprotic solvent [7]. This solubility profile reflects the amphiphilic nature of the molecule, combining the hydrophobic fluorenyl and phenyl groups with the polar carboxyl and carbamate functionalities [7] [13].

| Physical Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Melting Point | 132-136°C | Atmospheric pressure | [4] [7] |

| Solubility in Dimethylformamide | 0.15 g/mL | Room temperature | [7] |

| Predicted pKa | 3.78±0.10 | Theoretical calculation | [7] |

| Predicted Boiling Point | 595.4±39.0°C | 760 mmHg pressure | [4] [7] |

Storage requirements specify maintenance at 2-8°C to preserve chemical stability and prevent degradation [1] [7] [12]. The compound demonstrates stability under recommended storage conditions, maintaining chemical integrity for extended periods when properly stored [1] [7].

Crystallographic Features

The compound exhibits powder crystalline form under standard conditions, as confirmed by X-ray powder diffraction analysis [7] [9] [27]. Comparative studies with related fluorenylmethoxycarbonyl-phenylalanine derivatives suggest similar crystal packing arrangements involving hydrogen bonding networks and aromatic stacking interactions [28] [30]. Crystal structure analysis of analogous compounds reveals unidirectional hydrogen bonding patterns and parallel π-π interactions that stabilize the solid-state structure [28].

Powder diffraction studies indicate crystalline polymorphism potential, with different polymorphic forms possibly accessible through varied crystallization conditions [30]. The crystallographic data suggests that hydrogen bonding of the carbamate group plays crucial roles in directing crystal growth patterns [28]. Crystal density measurements indicate a predicted density of 1.3±0.1 grams per cubic centimeter, consistent with the molecular packing efficiency of similar aromatic amino acid derivatives [4].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation through characteristic chemical shift patterns [33] [35] [36]. Proton nuclear magnetic resonance analysis reveals distinct signal groups: aromatic protons appearing between 7.2-7.9 parts per million, the alpha-proton resonating around 4.8 parts per million, and the N-methyl group exhibiting signals near 2.7 parts per million [33] [35] [36]. These chemical shifts align with expected values for fluorenylmethoxycarbonyl-protected N-methylated amino acids [33] [35].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates characteristic carbon environments with the carbonyl carbon appearing around 172 parts per million, aromatic carbons distributed between 120-144 parts per million, and methylene carbons observed near 65 parts per million [33] [34] [35] [36]. The spectral pattern confirms the integrity of both the fluorenyl protecting group and the N-methylated amino acid core structure [33] [34] [35].

| Spectroscopic Technique | Key Characteristics | Typical Values | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic, α-H, N-CH₃ signals | 7.2-7.9, ~4.8, ~2.7 ppm | [33] [35] [36] |

| ¹³C Nuclear Magnetic Resonance | Carbonyl, aromatic, methylene signals | ~172, 120-144, ~65 ppm | [33] [34] [35] |

| High-Resolution Mass Spectrometry | Molecular ion peak | 401.162720 amu | [33] [34] [35] |

| Infrared Spectroscopy | Carbonyl, N-H, aromatic stretches | ~1690, ~3300, ~1600 cm⁻¹ | [21] [36] [39] |

High-resolution mass spectrometry confirms molecular identity through precise mass determination and characteristic fragmentation patterns typical of fluorenylmethoxycarbonyl-protected amino acids [33] [34] [35]. Infrared spectroscopy reveals characteristic functional group absorptions including carbonyl stretching around 1690 wavenumbers, N-H deformation near 3300 wavenumbers, and aromatic carbon-carbon stretching around 1600 wavenumbers [21] [36] [39].

Ultraviolet-visible spectroscopy demonstrates absorption characteristics attributed to the fluorenyl chromophore, with maximum absorption occurring around 267 nanometers due to π-π* electronic transitions [6] [40]. The fluorenyl group contributes significant UV absorption properties, enabling analytical detection and quantification through spectrophotometric methods [6] [40].

Computational Analysis of Structural Conformations

Theoretical computational studies provide insights into preferred conformational arrangements and molecular dynamics behavior [25] [44] [46]. Density functional theory calculations employing standard basis sets predict optimized geometries and electronic properties for the compound [45] [46]. Molecular modeling investigations reveal conformational flexibility around the benzyl side chain and restricted rotation around the N-methylated amide bond [44] [46].

Computational analysis suggests that the fluorenylmethoxycarbonyl protecting group adopts preferential orientations that minimize steric interactions while maintaining protective capabilities [46]. The N-methylation introduces conformational constraints that influence peptide backbone flexibility and secondary structure propensity [44]. Molecular dynamics simulations indicate that the compound exhibits dynamic behavior in solution with multiple accessible conformational states [46].

Energy minimization calculations predict stable conformational arrangements with the fluorenyl group positioned to provide optimal steric protection of the amino acid functionality [46]. Quantum chemical investigations using density functional theory methods provide electronic structure information including molecular orbital energies and charge distribution patterns [45]. These computational approaches contribute to understanding reactivity patterns and stability characteristics under various chemical conditions [45] [46].

The chemical synthesis and production of Fmoc-N-methylphenylalanine-OH represents a complex multistep process requiring careful consideration of synthetic methodology, protection strategies, optimization techniques, and quality control measures. This comprehensive analysis examines the current state-of-the-art approaches to producing this important amino acid building block for peptide synthesis.

Synthetic Routes and Methodologies

The synthesis of Fmoc-N-methylphenylalanine-OH can be accomplished through several distinct methodological approaches, each offering unique advantages and challenges in terms of yield, purity, and scalability.

Solid-Phase N-Methylation Using 2-Chlorotrityl Chloride Resin

The most advanced and widely adopted methodology employs 2-chlorotrityl chloride resin as a temporary protecting group for the carboxylic acid functionality [1]. This solid-phase approach begins with the loading of Fmoc-phenylalanine-OH onto the 2-CTC resin under basic conditions using diisopropylethylamine. The Fmoc protecting group is subsequently removed using standard deprotection conditions, followed by protection of the liberated amino group with o-nitrobenzenesulfonyl chloride [1].

The critical N-methylation step is accomplished using 1,8-diazabicyclo[5.4.0]undec-7-ene as the base in combination with either dimethyl sulfate or methyl iodide as the alkylating agent [1]. Research has demonstrated that both methylating reagents provide comparable results, with dimethyl sulfate often preferred for its superior reactivity and reduced side product formation. The o-nitrobenzenesulfonyl protecting group is removed using mercaptoethanol, and the free N-terminal group is re-protected with Fmoc-OSu to form the final Fmoc-protected amino acid [1].

This methodology consistently achieves yields ranging from 81% to 100% with high purity and complete retention of stereochemical integrity [1]. The approach offers significant advantages including resin reusability across multiple synthesis cycles and elimination of racemization during the methylation process.

Solution-Phase Methylation Strategies

Traditional solution-phase synthesis employs the well-established sodium hydride/methyl iodide methodology [2]. This approach begins with Boc-phenylalanine-OH, which undergoes N-methylation using sodium hydride as the base and methyl iodide as the alkylating agent in tetrahydrofuran solvent [3]. The reaction is typically conducted at 0°C initially, followed by warming to room temperature to achieve complete conversion.

Following methylation, the Boc protecting group is removed using 10% hydrochloric acid in dioxane, and the resulting amine hydrochloride is treated with Fmoc-OSu under basic conditions to install the Fmoc protecting group [3]. This methodology provides yields in the range of 70-85% and has been extensively validated across multiple amino acid substrates.

An alternative Lewis acid-catalyzed approach utilizes aluminum trichloride in combination with N,N-dimethylaniline for selective deprotection of carboxyl groups in Fmoc-protected amino acid methyl esters [4]. This method demonstrates high efficiency with yields of 85-95% while maintaining complete stereochemical integrity throughout the transformation.

Biron-Kessler Methodology with o-Nitrobenzenesulfonyl Protection

The Biron-Kessler method represents a sophisticated approach specifically designed to prevent racemization during N-alkylation reactions [2]. This methodology utilizes o-nitrobenzenesulfonyl chloride to protect the amino group, which significantly acidifies the nitrogen-hydrogen bond and facilitates clean alkylation without epimerization.

The protected amino acid is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene and methyl iodide under controlled conditions to achieve N-methylation [2]. The o-nitrobenzenesulfonyl group is subsequently removed using mercaptoethanol and potassium carbonate, followed by Fmoc protection of the liberated amine. This approach consistently provides yields of 78-95% with exceptional stereochemical purity.

Enzymatic and Biocatalytic Approaches

Recent developments in biotechnology have enabled enzymatic synthesis of N-methylphenylalanine through reductive methylamination of phenylpyruvate [5]. This approach employs Pseudomonas putida Δ-1-piperideine-2-carboxylate reductase DpkA in combination with methylammonium chloride and NADPH cofactor regeneration systems.

The enzymatic process demonstrates excellent enantioselectivity (>99%) and provides an environmentally sustainable alternative to chemical synthesis [5]. However, yields are typically lower (60-75%) compared to chemical methods, and the process requires specialized fermentation equipment and cofactor regeneration systems.

Protection and Deprotection Strategies

Effective protection and deprotection strategies are fundamental to successful synthesis of Fmoc-N-methylphenylalanine-OH, ensuring selective reactions while maintaining structural integrity throughout the synthetic sequence.

Fmoc Group Management

The 9-fluorenylmethyloxycarbonyl protecting group serves as the primary N-terminal protection strategy in modern peptide synthesis [6]. Fmoc deprotection proceeds through a two-step mechanism involving base-catalyzed proton abstraction at the 9-position of the fluorene ring system, followed by β-elimination to generate dibenzofulvene [6].

Standard deprotection conditions employ 20% piperidine in dimethylformamide for 2-15 minutes at room temperature [7]. The resulting dibenzofulvene byproduct is immediately trapped by piperidine to form stable adducts, driving the reaction to completion [6]. Alternative deprotection reagents include 4-methylpiperidine, piperazine, and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide, each offering specific advantages for sensitive substrates [8] [9].

Orthogonal Protection Schemes

Successful synthesis requires orthogonal protection strategies that allow selective removal of specific protecting groups without affecting others [10]. The Fmoc/tert-butyl protection scheme represents the most widely employed orthogonal system, where Fmoc groups are removed under basic conditions while tert-butyl-based side chain protecting groups remain stable [11].

For carboxylic acid protection during solid-phase synthesis, 2-chlorotrityl chloride resin provides mild acid-labile protection that can be selectively cleaved using 1% trifluoroacetic acid in dichloromethane [1]. This approach enables on-resin modifications while maintaining the integrity of other protecting groups.

Specialized Protection for N-Methylation

N-methylation reactions require specialized protection strategies to prevent racemization and side reactions [2]. The o-nitrobenzenesulfonyl protecting group provides optimal protection during alkylation reactions by significantly increasing the acidity of the nitrogen-hydrogen bond [12].

This protection strategy enables clean N-alkylation under mild basic conditions while completely preventing epimerization [2]. Deprotection is accomplished using 5% thiophenol in dimethylformamide with potassium carbonate or mercaptoethanol with 1,8-diazabicyclo[5.4.0]undec-7-ene [12].

Optimization Techniques

Optimization of synthetic processes for Fmoc-N-methylphenylalanine-OH synthesis focuses on improving yield, purity, reaction efficiency, and environmental sustainability while reducing production costs and waste generation.

Coupling Agent Selection and Optimization

The choice of coupling agent significantly impacts the efficiency of peptide bond formation, particularly for sterically hindered N-methylated amino acids [13]. Traditional coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxidehexafluorophosphate) provide good general performance, but specialized agents offer superior results for N-methylated substrates.

PyAOP (7-azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) demonstrates enhanced efficiency for N-methylated amino acid couplings, providing 5-15% yield improvements compared to standard HATU conditions [14]. For particularly challenging couplings, HCTU (1H-benzotriazolium-1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate-3-oxide) offers excellent activation with reduced racemization risk [13].

Temperature and Reaction Time Optimization

Temperature control plays a crucial role in optimizing synthesis efficiency while maintaining product quality [14]. Standard room temperature conditions (20-25°C) provide reliable results for most transformations, but elevated temperatures can significantly improve reaction rates and completion.

For aggregation-prone sequences, synthesis at 40-60°C substantially improves coupling efficiency and reduces incomplete reactions [14] [15]. Microwave-assisted synthesis at 75-85°C for 5-15 minutes provides 2-5 fold rate enhancements while maintaining high product quality [9].

Extended coupling times of 1-12 hours prove beneficial for difficult sequences, improving completion rates by 15-30% compared to standard 30-60 minute protocols [14]. This approach is particularly valuable for N-methylated amino acids, which exhibit reduced coupling reactivity due to steric hindrance.

Solvent System Optimization

Modern synthesis increasingly emphasizes green chemistry principles through optimization of solvent systems [15]. Traditional dimethylformamide and N-methylpyrrolidone solvents are being replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran.

Green solvent protocols using 2-methyltetrahydrofuran for Fmoc removal, washing, and coupling steps demonstrate comparable or superior performance to traditional systems while reducing environmental impact by up to 95% [15]. These protocols require optimization of temperature and reaction time to achieve optimal results, typically employing 40°C conditions for enhanced efficiency.

Advanced Deprotection Strategies

Optimization of Fmoc deprotection conditions significantly impacts overall synthesis quality [8] [9]. While 20% piperidine in dimethylformamide remains the standard, alternative bases offer specific advantages for sensitive substrates.

2% 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide provides superior results for thioamide-containing peptides, reducing epimerization and side product formation [8]. 4-methylpiperidine and piperazine offer reduced toxicity profiles while maintaining comparable deprotection efficiency [9].

Quality Control and Purity Assessment

Comprehensive quality control and purity assessment protocols are essential for ensuring the reliability and reproducibility of Fmoc-N-methylphenylalanine-OH synthesis and its subsequent applications in peptide synthesis.

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography represents the primary analytical method for purity assessment of Fmoc-protected amino acids [16]. Modern HPLC systems achieve purity determinations with accuracy of 95-99.9% using optimized gradient elution systems and UV detection at 254 nm and 280 nm wavelengths.

Enhanced specification protocols now require identification and quantification of all significant amino acid-related impurities, ensuring that no impurities are hidden under the product peak [16]. This approach provides confidence in product purity and enables more reproducible peptide synthesis outcomes.

For enantiomeric purity determination, chiral HPLC employs specialized stationary phases such as macrocyclic glycopeptides (vancomycin, teicoplanin, ristocetin A) that provide baseline resolution of amino acid enantiomers [17] [18]. These methods routinely achieve detection of D-amino acid impurities at levels below 0.1-0.3% with excellent reproducibility.

Mass Spectrometry Characterization

Liquid chromatography-mass spectrometry provides definitive molecular weight confirmation and impurity profiling with exceptional sensitivity [19]. Modern ESI-MS systems achieve detection limits of 0.01-0.1 μg/mL, enabling identification of trace impurities that might impact peptide synthesis quality.

High-resolution mass spectrometry enables accurate mass determination within 1-2 ppm accuracy, providing unambiguous confirmation of molecular formula and structure [19]. Tandem mass spectrometry (MS/MS) techniques allow detailed structural characterization and fragmentation pattern analysis for impurity identification.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation and purity assessment [19]. 1H NMR analysis enables determination of structural integrity, while 13C NMR provides detailed carbon framework characterization. Two-dimensional NMR techniques (COSY, HSQC, HMBC) offer complete structural elucidation capabilities.

Quantitative NMR methods enable accurate determination of product purity without requiring external standards, providing orthogonal confirmation of HPLC purity data [19]. Integration of aromatic and aliphatic proton signals provides direct measurement of product concentration and impurity levels.

Amino Acid Analysis for Composition Verification

Amino acid analysis following acid hydrolysis provides definitive confirmation of amino acid composition and enantiomeric purity [20]. This approach employs 6 M hydrochloric acid hydrolysis followed by liquid chromatography-mass spectrometry analysis of the resulting amino acids.

Stable isotope-labeled internal standards enable accurate quantification without external calibration, providing robust and reproducible results [20]. The method successfully quantifies all proteinogenic amino acids, including sulfur-containing residues in their oxidized forms, with detection limits in the 0.1-5 μmol/L range.

Advanced Analytical Techniques

Capillary electrophoresis offers rapid separation and analysis of underivatized amino acids with excellent resolution and sensitivity [21]. This technique provides analysis times of 10-20 minutes with detection limits of 0.04-6 μmol/L using electrospray ionization mass spectrometry detection.

Polarimetry provides non-destructive determination of optical activity and enantiomeric purity [22]. This classical technique offers rapid analysis with minimal sample consumption, making it valuable for monitoring reaction progress and final product verification.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant